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Introduction
Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that often

emerges as a mechanism of resistance to androgen deprivation therapy.[1] The development

of robust preclinical models that accurately recapitulate the biology of NEPC is crucial for

understanding its pathogenesis and for the discovery of novel therapeutic strategies. Patient-

derived organoids (PDOs) have emerged as a powerful in vitro 3D culture system that

preserves the genomic, transcriptomic, and phenotypic characteristics of the original tumor.[2]

[3] These "mini-organs" can be established from metastatic tumor biopsies and provide a

platform for disease modeling, drug screening, and personalized medicine.[4][5]

This document provides detailed application notes and protocols for the establishment, culture,

and characterization of NEPC organoids. It also outlines procedures for downstream

applications such as drug sensitivity and resistance testing.

Data Presentation: Quantitative Metrics for NEPC
Organoid Culture
The successful establishment and maintenance of NEPC organoid cultures can be quantified

to ensure reproducibility and for comparative studies. The following tables summarize key
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quantitative data gathered from various studies.

Parameter Reported Value Source

Success Rate of Organoid

Establishment

From metastatic biopsies

(mCRPC)
61% [6]

From needle biopsies of

metastatic lesions
4 out of 4 patients successful [7]

From surgical resections

(general cancer)
60 - 80% [3]

From Patient-Derived

Xenograft (PDX) tumors
> 90% [3]

Culture Timeline &

Characteristics

Time to establish full-grown

organoids
~2 weeks [8]

Typical split ratio 1:2 to 1:4 [3]

Frequency of passaging Every 1 - 2 weeks [9]

Long-term stability of

phenotype

Maintained at ~24 months of

passaging
[10]

Experimental Protocols
Protocol 1: Establishment of NEPC Organoids from
Metastatic Biopsies
This protocol details the steps for generating NEPC organoids from fresh metastatic tumor

biopsies, such as those obtained from liver or bone lesions.[10][11]

Materials:
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Fresh tumor biopsy tissue

Advanced DMEM/F12 medium

Collagenase Type II (5 mg/mL)

TrypLE Express

Growth Factor Reduced Matrigel®

Human Prostate Organoid Culture Medium (see Table 2 for composition)

ROCK inhibitor (Y-27632)

15 mL and 50 mL conical tubes

Cell strainers (100 µm)

Pre-warmed 24-well culture plates

Procedure:

Tissue Collection and Transport:

Collect fresh tumor biopsies under sterile conditions.

Place the tissue in a sterile container with Advanced DMEM/F12 on ice for transport to the

laboratory.

Tissue Digestion:

In a sterile biosafety cabinet, wash the biopsy tissue with cold Advanced DMEM/F12.

Mince the tissue into small pieces (~1-2 mm³) using a sterile scalpel.

Transfer the minced tissue to a 15 mL conical tube and add 5 mL of 5 mg/mL Collagenase

Type II.

Incubate at 37°C for 60-90 minutes with gentle agitation.
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Pellet the cells by centrifugation at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the pellet in 1-2 mL of pre-warmed TrypLE

Express.

Incubate at 37°C for 10-15 minutes, pipetting up and down every 5 minutes to aid

dissociation into a single-cell suspension.

Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and pass the suspension

through a 100 µm cell strainer.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Organoid Seeding:

Resuspend the cell pellet in an appropriate volume of Human Prostate Organoid Culture

Medium.

On ice, mix the cell suspension with Growth Factor Reduced Matrigel® at a 1:2 ratio (e.g.,

50 µL of cell suspension to 100 µL of Matrigel®).

Carefully plate 50 µL domes of the Matrigel®/cell mixture into the center of pre-warmed

24-well plates.

Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.

Gently add 500 µL of Human Prostate Organoid Culture Medium supplemented with 10

µM ROCK inhibitor (Y-27632) to each well.

Organoid Culture and Maintenance:

Culture the organoids at 37°C in a 5% CO2 incubator.

Change the culture medium every 2-3 days.

After the first week, the ROCK inhibitor can be removed from the medium.
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Monitor organoid growth using a brightfield microscope. Organoids should appear as

spherical structures within the Matrigel® domes.

Protocol 2: Passaging NEPC Organoids
Organoids should be passaged when they become large and dense, or when the Matrigel®

begins to break down.

Procedure:

Aspirate the culture medium from the wells.

Add 1 mL of cold Advanced DMEM/F12 to each well and mechanically disrupt the Matrigel®

domes by pipetting up and down.

Transfer the organoid suspension to a 15 mL conical tube.

Centrifuge at 300 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the organoid pellet in 1 mL of pre-warmed TrypLE

Express.

Incubate at 37°C for 5-10 minutes, or until the organoids are dissociated into smaller

fragments or single cells.

Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and centrifuge at 300 x g for 5

minutes.

Resuspend the cell pellet in fresh Matrigel® and re-plate as described in Protocol 1, Step 3.

The split ratio will depend on the density of the culture, typically ranging from 1:2 to 1:4.[3]

Protocol 3: Cryopreservation and Thawing of NEPC
Organoids
Cryopreservation:

Harvest and dissociate organoids as described for passaging (Protocol 2, Steps 1-7).
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Resuspend the cell pellet in ice-cold CryoStor® CS10 freezing medium at a concentration of

5-10 x 10^6 cells/mL.

Transfer 1 mL aliquots of the cell suspension into cryovials.

Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

Transfer the vials to liquid nitrogen for long-term storage.

Thawing:

Rapidly thaw the cryovial in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

Advanced DMEM/F12.

Centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in Matrigel® and plate as described in Protocol 1, Step 3, including

the ROCK inhibitor in the initial culture medium.

Table 2: Composition of Human Prostate Organoid
Culture Medium
The precise composition of the culture medium is critical for the successful growth of prostate

organoids. While specific formulations for NEPC are not always distinctly published from

general prostate cancer organoid media, the following components are commonly used. It is

important to note that medium composition can influence pharmacological responses.[10][12]
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Component
Stock
Concentration

Final
Concentration

Purpose

Advanced DMEM/F12 - Base Medium Nutrient base

B-27 Supplement 50X 1X
Serum-free

supplement

N-2 Supplement 100X 1X
Serum-free

supplement

Penicillin/Streptomyci

n
100X 1X Antibiotic

L-Glutamine 200 mM 2 mM Amino acid

HEPES 1 M 10 mM Buffering agent

Epidermal Growth

Factor (EGF)
50 µg/mL 50 ng/mL Growth factor

Noggin 100 µg/mL 100 ng/mL BMP inhibitor

R-spondin 1 100 µg/mL 500 ng/mL Wnt agonist

FGF10 100 µg/mL 10 ng/mL Growth factor

A83-01 10 mM 500 nM TGF-β inhibitor

Nicotinamide 1 M 10 mM NAD precursor

Dihydrotestosterone

(DHT)
10 µM 10 nM Androgen

ROCK Inhibitor (Y-

27632)
10 mM 10 µM

Prevents anoikis

(used during plating)

Mandatory Visualizations
Signaling Pathways in NEPC Development
The transition from prostate adenocarcinoma to NEPC involves complex alterations in signaling

pathways. Key players include the epigenetic regulator EZH2, the cell cycle kinase AURKA,

and the transcription factors N-Myc and SOX2.[1][11][13]
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Caption: Key signaling pathways driving the transition to NEPC.

Experimental Workflow: From Patient Biopsy to Drug
Screening
The overall workflow for establishing NEPC organoids and utilizing them for therapeutic testing

is a multi-step process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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